N-benzyl-N-methylpiperidine-4-carboxamide

Vue d'ensemble

Description

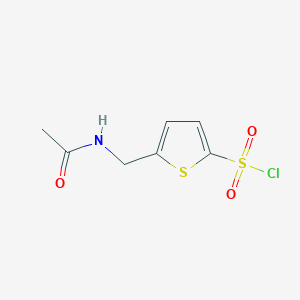

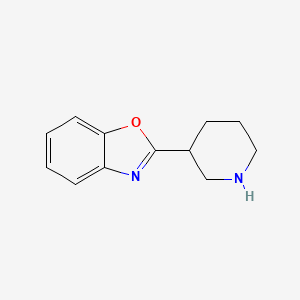

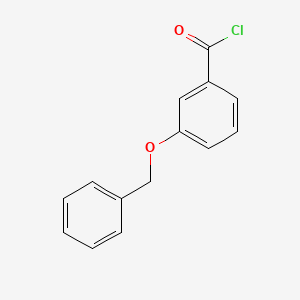

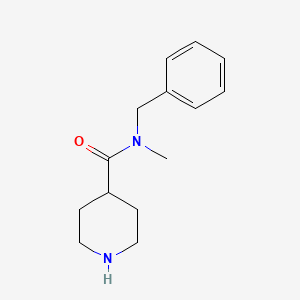

“N-benzyl-N-methylpiperidine-4-carboxamide” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol . The IUPAC name for this compound is N-benzyl-N-methyl-4-piperidinecarboxamide . It is available in liquid form .

Molecular Structure Analysis

The InChI code for “N-benzyl-N-methylpiperidine-4-carboxamide” is 1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 . The canonical SMILES structure is CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 .Physical And Chemical Properties Analysis

“N-benzyl-N-methylpiperidine-4-carboxamide” has a molecular weight of 232.32 g/mol . It has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are 232.157563266 g/mol . The topological polar surface area is 32.3 Ų . The compound has a complexity of 243 .Applications De Recherche Scientifique

Synthesis of Bioactive Molecules

“N-benzyl-N-methylpiperidine-4-carboxamide” derivatives are pivotal in synthesizing bioactive molecules. These compounds serve as key intermediates in creating pharmaceuticals that exhibit a range of biological activities. The versatility of the piperidine ring allows for the development of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are crucial for the design of new drugs .

Pharmacological Applications

Piperidine derivatives, including “N-benzyl-N-methylpiperidine-4-carboxamide,” have been identified in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry due to their presence in a wide array of medicinal compounds. These derivatives are researched for potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Anticancer Agents

The piperidine nucleus is a common feature in many anticancer agents. Research indicates that piperidine derivatives can be effective in inhibiting cancer cell growth and metastasis. The structural flexibility of “N-benzyl-N-methylpiperidine-4-carboxamide” allows for the synthesis of compounds that could be used in targeted cancer therapies .

Antimicrobial and Antifungal Applications

Piperidine derivatives are also explored for their antimicrobial and antifungal properties. The structural complexity of “N-benzyl-N-methylpiperidine-4-carboxamide” can be tailored to interact with various microbial and fungal pathogens, potentially leading to the development of new treatments for infectious diseases .

Neuroprotective and Anti-Alzheimer’s Research

The piperidine moiety is being studied for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. Compounds derived from “N-benzyl-N-methylpiperidine-4-carboxamide” may inhibit or modulate enzymes and receptors in the brain, offering a therapeutic approach to these conditions .

Analgesic and Anti-Inflammatory Applications

Due to their pharmacophoric features, piperidine derivatives are potential candidates for developing analgesic and anti-inflammatory drugs. “N-benzyl-N-methylpiperidine-4-carboxamide” could be utilized to create compounds that effectively manage pain and reduce inflammation, improving patient quality of life .

Propriétés

IUPAC Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGJGWKYMLRMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408355 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-methylpiperidine-4-carboxamide | |

CAS RN |

686255-79-8 | |

| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)